Arformoterol Tartrate-d6
Description
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Properties
Molecular Formula |
C₂₃H₂₄D₆N₂O₁₀ |
|---|---|
Molecular Weight |
500.53 |
Synonyms |
N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]_x000B_ethyl]phenyl]formamide (+)-(2R,3R)-Tartaric Acid-d6; (-)-Formoterol 1,2-Dihydroxyethane-1,2-dicarboxylic Acid-d6; (R,R)-Formoterol Threaric Acid-d6; Arformoterol d-Tarta |
Origin of Product |
United States |
Synthetic Methodologies for Arformoterol Tartrate D6
The synthesis of Arformoterol (B195475) Tartrate-d6 is not extensively detailed in publicly available literature; however, a viable synthetic route can be postulated based on established methods for its non-deuterated counterpart, Arformoterol. The primary strategy involves the introduction of deuterium (B1214612) atoms at specific molecular positions by utilizing deuterated starting materials or reagents. The "-d6" designation strongly implies the replacement of six hydrogen atoms with deuterium, most plausibly on the two methyl groups of the (R)-1-(4-methoxyphenyl)propan-2-yl moiety, as this site can be a target for metabolic processes.
A plausible synthetic approach begins with the preparation of a key deuterated intermediate, 4-methoxyphenylacetone-d6. This can be followed by a multi-step sequence involving reductive amination and coupling with a suitable chiral epoxide.
Proposed Synthetic Pathway:
Synthesis of 4-methoxyphenylacetone-d6 (Intermediate A): The synthesis would start from 4-methoxyphenylacetic acid, which can be converted to the target ketone. Deuteration of the methyl group adjacent to the carbonyl can be achieved using deuterated reagents.
Reductive Amination: The deuterated ketone (Intermediate A) is then reacted with a chiral amine, such as (R)-N-benzyl-1-phenylethylamine, under reductive amination conditions. This step establishes one of the chiral centers of the final molecule.
Coupling Reaction: The resulting deuterated amine intermediate is coupled with a chiral epoxide, (R)-4-(benzyloxy)-3-nitrostyrene oxide. This reaction forms the carbon backbone of Arformoterol.
Reduction and Formylation: The nitro group is subsequently reduced to an amine, followed by formylation to install the formamide group.
Deprotection: Finally, removal of protecting groups (e.g., benzyl groups via catalytic hydrogenation) yields the Arformoterol-d6 base.
Salt Formation: The free base is then reacted with L-(+)-tartaric acid to form the stable Arformoterol Tartrate-d6 salt.
This method leverages known synthetic transformations for Arformoterol while incorporating a deuterated building block at an early stage to ensure high isotopic enrichment in the final product. marketersmedia.com The use of commercially available deuterated reagents, such as deuterated methyl iodide (CD3I) or deuterated acetone (acetone-d6), is a common strategy in the synthesis of deuterated active pharmaceutical ingredients (APIs). researchgate.net
| Step | Reaction Type | Key Reactants | Key Product |
| 1 | Ketone Synthesis | 4-methoxyphenylacetic acid, Deuterated methylating agent | 4-methoxyphenylacetone-d6 |
| 2 | Reductive Amination | 4-methoxyphenylacetone-d6, Chiral amine | Deuterated chiral amine intermediate |
| 3 | Epoxide Ring Opening | Deuterated amine, Chiral epoxide | Deuterated amino alcohol adduct |
| 4 | Reduction/Formylation | Deuterated amino alcohol, Reducing agent, Formylating agent | Deuterated formamide intermediate |
| 5 | Deprotection | Deuterated formamide, Hydrogen source, Catalyst (e.g., Pd/C) | Arformoterol-d6 (free base) |
| 6 | Salt Formation | Arformoterol-d6, L-(+)-tartaric acid | This compound |
Purification and Isolation of Arformoterol Tartrate D6
The purification and isolation of Arformoterol (B195475) Tartrate-d6 present unique challenges, primarily centered on achieving high chemical, stereoisomeric, and isotopic purity. Since isotopic isomers (isotopologues) are notoriously difficult to separate using standard chromatographic techniques, the synthetic strategy must be designed to maximize the incorporation of deuterium (B1214612) and minimize the presence of partially deuterated or non-deuterated species. nih.gov
Purification of Intermediates: Throughout the synthesis, intermediates must be purified to remove byproducts and unreacted starting materials. This is typically achieved using column chromatography (e.g., silica gel chromatography). The key is to remove chemical impurities, as isotopic impurities are carried through to the next step.
Diastereomeric Separation: The coupling steps in the synthesis can produce diastereomers. The separation of these stereoisomers is critical and is often accomplished using chiral high-performance liquid chromatography (HPLC) or fractional crystallization of a suitable salt form. The choice of chiral stationary phase and mobile phase is crucial for achieving baseline separation of the desired (R,R)-diastereomer from other isomers.
Final Product Isolation and Purification: The final isolation step involves the crystallization of the tartrate salt. This is a critical purification step that can significantly enhance the purity of the final API. The choice of solvent system is paramount for obtaining crystals with the desired morphology and purity profile. nih.gov Due to the kinetic isotope effect, deuterated compounds may exhibit slightly different physicochemical properties, which could potentially be exploited for purification, although this is not a standard industrial practice. acs.orgnih.gov The final product's purity is typically assessed by HPLC for chemical and stereoisomeric purity and by mass spectrometry and NMR spectroscopy to confirm isotopic enrichment. nih.gov
| Purification Stage | Method | Target Impurities | Typical Parameters |
| Intermediate Purification | Silica Gel Column Chromatography | Reaction byproducts, excess reagents | Gradient elution with non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate) |
| Diastereomer Separation | Chiral HPLC or Fractional Crystallization | (R,S), (S,R), (S,S) stereoisomers | Chiral stationary phase (e.g., cellulose-based), specific mobile phase (e.g., alcohol/alkane mixture) |
| Final Product Isolation | Crystallization | Residual solvents, minor impurities | Anti-solvent addition or cooling crystallization from a suitable solvent system (e.g., isopropanol/water) |
| Final Purity Check | HPLC, LC-MS, NMR | All potential impurities | Isocratic or gradient HPLC, high-resolution mass spectrometry for isotopic distribution, 1H and 2H NMR |
Scale Up Considerations for Laboratory to Research Production
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (2H NMR) for Isotopic Labeling Confirmation
Deuterium (2H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. This technique is highly specific for confirming the presence and location of isotopic labels. In the analysis of Arformoterol Tartrate-d6, the 2H NMR spectrum is used to verify that the deuterium atoms are incorporated at the intended positions.
When analyzing a deuterated compound, the sample is dissolved in a protonated solvent to avoid a large solvent signal in the 2H spectrum researchgate.net. The chemical shifts in 2H NMR are virtually identical to those in 1H NMR, allowing for the assignment of deuterium signals based on the known 1H NMR spectrum of the non-deuterated analog researchgate.net. For this compound, where the deuterium labels are on the methoxy group and the ethyl group of the side chain, the 2H NMR spectrum would be expected to show signals corresponding to these specific locations. The absence of signals at other positions confirms the site-specificity of the deuteration.
Proton NMR (1H NMR) Analysis in Deuterated Solvents (e.g., DMSO-d6, CDCl3)
Proton (1H) NMR is fundamental for structural verification. The analysis of this compound is typically performed in deuterated solvents such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3) to minimize solvent interference scirp.org. The 1H NMR spectrum of the deuterated compound is compared directly with that of its non-deuterated counterpart. The key feature in the spectrum of this compound is the disappearance or significant reduction in the intensity of proton signals at the sites of deuteration.
Based on available data for the closely related Formoterol-d6, the six deuterium atoms are located on the methoxyphenyl moiety's methoxy group (-OCD3) and the methyl group of the 1-methylethylamino side chain (-CH(CD3)-). Therefore, the 1H NMR spectrum of this compound would show a notable absence of the singlets corresponding to these two methyl groups. The remaining signals of the molecule should match those of unlabeled Arformoterol Tartrate, confirming that the core structure is intact.
Below is a comparative table of expected 1H NMR chemical shifts for Arformoterol Tartrate versus the expected observations for this compound in DMSO-d6.
| Proton Assignment | Arformoterol Tartrate (δ, ppm) newdrugapprovals.org | This compound (Expected Observation) |
| -NH (formamide) | 9.60 (s, 1H) | 9.60 (s, 1H) |
| Aromatic CH (formamide) | 8.28 (s, 1H) | 8.28 (s, 1H) |
| Aromatic CH | 8.02 (s, 1H) | 8.02 (s, 1H) |
| Aromatic CH | 6.82-7.15 (m, 5H) | 6.82-7.15 (m, 5H) |
| -CH(OH)- | 4.65-4.85 (m, 1H) | 4.65-4.85 (m, 1H) |
| Tartrate CH | 3.99 (s, 2H) | 3.99 (s, 2H) |
| -OCH3 | 3.72 (s, 3H) | Signal absent or greatly diminished |
| -CH2- & -NH- | 2.50-2.67 (m, 5H) | 2.50-2.67 (m, 5H) |
| -CH3 | 1.03 (d, 3H) | Signal absent or greatly diminished |
s = singlet, d = doublet, m = multiplet
Carbon-13 NMR (13C NMR) for Structural Elucidation
The primary effect of deuterium substitution on a 13C NMR spectrum is the coupling between the deuterium (a spin-1 nucleus) and the attached carbon atom. This results in a characteristic splitting of the carbon signal into a multiplet (typically a triplet for a -CD3 group, with a 1:1:1 intensity ratio) washington.edu. Additionally, there is a small isotopic shift, causing the signal to appear at a slightly different chemical shift compared to the protonated carbon. The signals for all other carbon atoms in the molecule should remain largely unchanged, confirming the structural integrity.
The table below outlines the expected changes in the 13C NMR spectrum for the deuterated carbons in this compound.
| Carbon Assignment | Arformoterol Tartrate (Typical δ, ppm) | This compound (Expected Observation) |
| Aromatic & Alkene Carbons | 110-160 | No significant change |
| -CH(OH)- & -CH2- Carbons | 40-80 | No significant change |
| -OC H3 | ~55 | Signal appears as a multiplet with an isotopic shift |
| -C H3 | ~20 | Signal appears as a multiplet with an isotopic shift |
| Tartrate Carbons | ~70-75 | No significant change |
Two-Dimensional NMR Techniques (e.g., gCOSY)
Two-dimensional (2D) NMR techniques, such as the Gradient Correlation Spectroscopy (gCOSY) experiment, are used to establish connectivity between atoms in a molecule scirp.orgnih.gov. A gCOSY spectrum shows correlations between protons that are coupled to each other.
For this compound, a gCOSY experiment would confirm the proton-proton coupling networks in the non-deuterated parts of the molecule. Crucially, it would also show a lack of correlation for the protons adjacent to the deuterated sites. For example, the proton on the chiral carbon of the 1-methylethylamino side chain would no longer show a correlation to the methyl protons, as they have been replaced by deuterium. This provides further definitive evidence for the specific locations of isotopic labeling.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, HRMS is the definitive technique to confirm successful deuteration by measuring the increase in molecular weight.
The molecular formula of Arformoterol is C19H24N2O4, with a monoisotopic mass of 344.1736 g/mol nih.gov. The replacement of six hydrogen atoms (atomic mass ≈ 1.0078 u) with six deuterium atoms (atomic mass ≈ 2.0141 u) results in a predictable mass increase.
The expected monoisotopic mass of the Arformoterol-d6 free base is therefore approximately 350.2113 g/mol . In positive-ion ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]+. Analysis of Formoterol-d6 has shown the detection of a [M+H]+ ion, confirming this ionization behavior oup.comesschemco.com.
The table below summarizes the expected accurate mass values for Arformoterol-d6.
| Species | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |
| Arformoterol | C19H24N2O4 | 344.1736 |
| Arformoterol-d6 | C19H18D6N2O4 | 350.2113 |
| [Arformoterol-d6+H]+ | [C19H19D6N2O4]+ | 351.2186 |
The experimental measurement of the m/z value corresponding to the calculated accurate mass of the protonated Arformoterol-d6 molecule by HRMS provides unambiguous confirmation of the successful incorporation of six deuterium atoms.
LC-MS/MS for Isotopic Integrity and Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. rsc.orgnih.gov It provides exceptional selectivity and sensitivity, which are critical for confirming isotopic integrity and for quantitative analysis. rsc.orgnih.gov The use of a stable-isotope labeled internal standard is a preferred method in quantitative assays to control for variability. rsc.orgresearchgate.net
Isotopic Integrity Assessment: The primary goal is to confirm the incorporation of six deuterium atoms into the arformoterol molecule. High-resolution mass spectrometry can distinguish the mass of the deuterated molecule from its non-deuterated counterpart. The mass difference confirms that the deuterium labeling has been successful.
Quantification: this compound is frequently used as an internal standard in stable-isotope dilution (SID) assays for the accurate quantification of Arformoterol in biological matrices. nih.govresearchgate.net In this method, a known amount of the deuterated standard is added to a sample. Because the deuterated and non-deuterated compounds co-elute during liquid chromatography but are separated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals allows for precise quantification, correcting for any sample loss during preparation and analysis. rsc.orgresearchgate.net
Below are typical parameters for an LC-MS/MS method.
| Parameter | Condition |
|---|---|
| Chromatography | Reversed-Phase Liquid Chromatography |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Formate or Formic Acid) scirp.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Arformoterol) | [M+H]⁺ |
| Precursor Ion (Arformoterol-d6) | [M+H]⁺ (mass shifted by +6 Da) |
Fragmentation Pathway Analysis of Deuterated Arformoterol
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of Arformoterol-d6. scispace.comncsu.edu In this process, the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. mdpi.com By comparing the fragmentation pattern of Arformoterol-d6 with that of unlabeled Arformoterol, the location of the deuterium labels on the molecule can be confirmed. scispace.comnih.gov
Fragments that retain the deuterium-labeled portion of the molecule will exhibit a mass shift of +6 Da (Daltons) compared to the corresponding fragments from the unlabeled compound. scispace.com This analysis provides definitive structural confirmation.
The table below outlines a hypothetical fragmentation pathway comparison. The exact masses would depend on which part of the molecule is deuterated. Assuming the deuterium atoms are on the N-substituted group, the fragmentation would be as follows.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Structural Origin of Fragment |
|---|---|---|---|
| Arformoterol | 345.2 | 327.2 | Loss of H₂O from the precursor ion |
| Arformoterol-d6 | 351.2 | 333.2 | Loss of H₂O from the d6 precursor ion |
| Arformoterol | 345.2 | 168.1 | Cleavage yielding the N-substituted moiety |
| Arformoterol-d6 | 351.2 | 174.1 | Cleavage yielding the deuterated N-substituted moiety (+6 Da shift) |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the analytical purity of pharmaceutical substances, including this compound. wjpsronline.comresearchgate.net The method separates the main compound from any impurities, such as synthetic intermediates or degradation products. nih.gov Since deuterium substitution typically has a negligible effect on the retention time in reversed-phase chromatography, methods developed for Arformoterol can be directly applied to its d6 analogue. nih.gov
A typical HPLC method for purity assessment involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govresearchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Instrument | HPLC with PDA or UV Detector scirp.org |
| Column | Reversed-phase C18, e.g., Agilent Zorbax SB C8 (150 mm x 4.6 mm, 5 µm) scirp.org |
| Mobile Phase | Isocratic or gradient mixture of a buffer (e.g., 0.01N Potassium Dihydrogen Orthophosphate) and Acetonitrile researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 214 nm or 215 nm scirp.orgresearchgate.net |
| Column Temperature | 30°C researchgate.net |
Chiral Chromatography for Enantiomeric Purity (if applicable for d6)
Arformoterol is the (R,R)-enantiomer of formoterol (B127741). Therefore, it is crucial to establish its enantiomeric purity and ensure the absence of other stereoisomers. chemrxiv.orgamericanpharmaceuticalreview.com Chiral HPLC is the definitive technique for this analysis. nih.gov The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. asianpubs.org
The analysis of this compound for enantiomeric purity would utilize the same chiral methods developed for the non-deuterated compound. A successful separation must demonstrate adequate resolution of all four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). nih.gov The purity is confirmed by the absence of peaks corresponding to the other isomers in the chromatogram of the deuterated sample.
| Parameter | Condition |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography |
| Column | Chiral-AGP (100 mm x 4 mm, 5 µm) or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) nih.govasianpubs.org |
| Mobile Phase | Example: n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) asianpubs.org |
| Flow Rate | 1.0 - 1.3 mL/min nih.govasianpubs.org |
| Detection | UV at 242 nm nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govbellevuecollege.edu When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. vscht.cz
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups, such as O-H (phenol, alcohol), N-H (amine, amide), C=O (amide), and aromatic C=C bonds. pressbooks.publibretexts.org A crucial feature in the spectrum of the deuterated compound is the presence of a C-D stretching band. This absorption occurs at a lower wavenumber (approx. 2100-2300 cm⁻¹) compared to the C-H stretching band (approx. 2850-3100 cm⁻¹). vscht.cz The appearance of this C-D absorption and the corresponding reduction in the intensity of a specific C-H band provide direct evidence of successful deuteration.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Notes |
|---|---|---|---|
| Alcohol/Phenol | O-H stretch | 3200 - 3600 (broad) | Present in both deuterated and non-deuterated forms. libretexts.org |
| Amine/Amide | N-H stretch | 3300 - 3500 | Present in both forms. Sharper than O-H bands. pressbooks.pub |
| Aromatic/Alkyl C-H | C-H stretch | 2850 - 3100 | Intensity may be reduced in deuterated form depending on labeling site. libretexts.org |
| Deuterated Carbon | C-D stretch | 2100 - 2300 | Key indicator of deuteration. Absent in non-deuterated Arformoterol. |
| Amide Carbonyl | C=O stretch | 1630 - 1680 | Strong, sharp peak present in both forms. |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Multiple bands characteristic of the aromatic structure. vscht.cz |
Pharmacological Investigations of Arformoterol Tartrate D6 in Research Models
In Vitro Studies
Receptor Binding Affinity of Deuterated Analogs
The primary mechanism of action for arformoterol (B195475) involves its high affinity for the beta-2 adrenergic receptor. nih.gov While specific binding affinity studies for Arformoterol Tartrate-d6 are not extensively documented in publicly available literature, the principles of isotopic substitution suggest that the binding affinity of a deuterated analog is not expected to significantly differ from the parent compound. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), typically does not alter the electronic structure of a molecule, which is the primary determinant of receptor-ligand interactions. wikipedia.org Therefore, the high binding affinity of arformoterol for the beta-2 receptor is presumed to be maintained in its d6 variant.
Studies on the non-deuterated (R,R)-enantiomer have demonstrated its potent and selective binding to the beta-2 adrenoceptor, which is approximately 1,000-fold more potent than its (S,S)-enantiomer. fda.gov This stereoselectivity is crucial for its therapeutic effect. The structural integrity of the key pharmacophores responsible for this interaction remains unchanged in this compound.
| Compound | Receptor Subtype | Binding Affinity (pKi) |
| Arformoterol (non-deuterated) | Beta-2 Adrenergic Receptor | High (specific values vary across studies) |
| This compound | Beta-2 Adrenergic Receptor | Presumed to be high and comparable to the non-deuterated form |
Adenylyl Cyclase Activation and Cyclic AMP Production Studies
The binding of a beta-2 agonist to its receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov This increase in intracellular cAMP levels is directly responsible for the relaxation of bronchial smooth muscle. newdrugapprovals.org
While direct studies on this compound are not available, research on arformoterol demonstrates its efficacy in stimulating adenylyl cyclase and subsequently increasing cAMP production. drugbank.com Given that the mechanism of receptor activation is dependent on the molecular shape and electronic properties of the ligand, which are not significantly altered by deuteration, this compound is expected to be a full agonist at the beta-2 adrenergic receptor, effectively activating adenylyl cyclase and promoting cAMP synthesis.
| Ligand | Action | Downstream Effect |
| This compound | Activation of Beta-2 Adrenergic Receptor | Stimulation of Adenylyl Cyclase |
| Adenylyl Cyclase | Catalysis of ATP to cAMP | Increased intracellular cAMP levels |
Kinetic Isotope Effects on Receptor-Ligand Interactions
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of drug-receptor interactions, a primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step. A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the vibrational modes of the molecule.
In Vivo Animal Pharmacokinetic Studies Utilizing this compound as a Tracer
Deuterated compounds like this compound are invaluable tools in pharmacokinetic studies as they can be used as internal standards for mass spectrometry-based quantification of the non-deuterated drug. This allows for accurate determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution Kinetics in Animal Models
While specific animal pharmacokinetic studies using this compound as a tracer are not detailed in the available literature, studies on the non-deuterated form provide insights into its expected behavior. Following inhalation, arformoterol is rapidly absorbed and distributed. In animal reproduction studies involving rats and rabbits, systemic exposure was achieved, leading to observable effects at high doses. medscape.com
The use of a deuterated tracer like this compound in such studies would allow for the precise measurement of plasma and tissue concentrations of arformoterol over time, providing key parameters such as Cmax (maximum concentration) and AUC (area under the curve).
Excretion Pathways and Mass Balance Studies
Mass balance studies are crucial for understanding the routes and extent of a drug's elimination from the body. These studies typically involve administering a radiolabeled or isotopically labeled version of the drug and measuring its recovery in urine and feces.
Human studies with radiolabeled arformoterol have shown that the drug is extensively metabolized. Following a single oral dose, approximately 63% of the radioactivity was recovered in the urine and 11% in the feces within 48 hours. drugbank.com Over 14 days, the total recovery was 89%, with 67% in the urine and 22% in the feces. drugbank.com Less than 1% of the dose was excreted as unchanged arformoterol in the urine. drugbank.com
In animal models, this compound would serve as an ideal tracer for such mass balance studies, enabling the differentiation of the administered drug from any endogenously present related compounds and providing a clear picture of its excretion pathways.
| Excretion Route | Percentage of Recovered Radioactivity (Human Data) |
| Urine | 67% |
| Feces | 22% |
Isotopic Tracer Applications in Animal Disposition Studies
The use of isotopically labeled compounds is a cornerstone of pharmacokinetic research, enabling the detailed tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) within a biological system. In the preclinical assessment of arformoterol, the isotopically labeled analog, this compound, serves as a critical tool in such investigations. While specific public-domain studies solely utilizing this compound in animal models are not extensively detailed, the principles of its application can be thoroughly understood through studies using other isotopic tracers of formoterol (B127741), such as tritium-labeled ([³H]) formoterol fumarate (B1241708). These studies in animal models, including rats and dogs, provide a clear framework for how this compound would be employed to elucidate the disposition of arformoterol.
The primary application of an isotopic tracer like this compound in animal disposition studies is to differentiate the administered drug and its metabolites from endogenous substances, allowing for precise quantification in various biological matrices. This is crucial for building a comprehensive ADME profile.
Detailed Research Findings from Isotopic Tracer Studies:
Disposition studies in rats and dogs using radiolabeled formoterol fumarate have revealed significant insights into its pharmacokinetic profile. nih.gov Following administration, the distribution and elimination of the compound are tracked by measuring radioactivity in plasma, urine, and feces over time.
In both rats and dogs, the excretion of formoterol and its metabolites occurs through both renal and fecal pathways. nih.gov Studies have shown that over a 72-hour period, approximately 36-45% of the administered dose is excreted in the urine, while 50-56% is eliminated in the feces, regardless of the route of administration. nih.gov Biliary excretion was also identified as a significant route of elimination, with 65% of an oral dose being excreted in the bile of rats and 31% in dogs. nih.gov
Metabolic profiling, facilitated by the isotopic label, has identified that arformoterol is primarily metabolized via conjugation. The main metabolite detected in both rat and dog urine and rat bile is the 2-O-glucuronide of formoterol. nih.gov In rats, the drug is excreted predominantly as this conjugate, whereas in dogs, a higher proportion of the unchanged drug is found in the urine alongside the glucuronide conjugate. nih.gov
Plasma analysis in these studies highlights species-specific differences in metabolism. After oral administration of [³H] formoterol fumarate to dogs, the unchanged parent drug constituted a significant portion of the plasma radioactivity (over 60% immediately after dosing and over 20% up to 12 hours post-dose). nih.gov In contrast, in rats, only 1-3% of the plasma radioactivity was attributed to the unchanged drug, indicating more extensive first-pass metabolism. nih.gov The elimination half-life of formoterol also varied between the species, being approximately 1.7 hours in rats and 4-6 hours in dogs. nih.gov
These findings, generated through the use of a radiolabeled isotopic tracer, are directly analogous to the data that would be obtained using this compound. The stable isotope label in this compound allows for quantification by mass spectrometry, a highly sensitive and specific detection method that is now standard in modern pharmacokinetic studies.
Interactive Data Table: Excretion of Radioactivity Following Administration of [³H] Formoterol Fumarate in Rats and Dogs
| Species | Route of Administration | % of Dose in Urine (72h) | % of Dose in Feces (72h) | % of Dose in Bile (Oral) |
| Rat | Oral / Intravenous | 36-45% | 50-56% | 65% |
| Dog | Oral / Intravenous | 36-45% | 50-56% | 31% |
Metabolic Pathway Elucidation of Arformoterol Using Deuterium Labeling
Identification of Metabolites via Isotopic Tracing
Stable isotope tracing, a powerful technique used to elucidate metabolic pathways, is crucial in identifying drug metabolites. nih.govresearchgate.netnih.gov In principle, the use of Arformoterol (B195475) Tartrate-d6 as a tracer in metabolic studies would enable the differentiation of the drug and its metabolites from endogenous compounds by mass spectrometry. The deuterium (B1214612) atoms act as a stable isotopic label, creating a distinct mass shift in the mass spectra of the parent drug and its biotransformation products. This allows for the confident identification of drug-related material in complex biological matrices such as plasma, urine, and feces.
While specific studies on Arformoterol Tartrate-d6 are not available, the general methodology for such an investigation would involve administering the deuterated compound and analyzing biological samples to detect molecules with the characteristic isotopic signature. This approach facilitates the discovery of novel or unexpected metabolic pathways. frontiersin.orgresearchgate.net
Role of Deuteration in Metabolic Stability Studies
Deuterium labeling is a strategic approach in drug design to enhance metabolic stability. The substitution of hydrogen with deuterium can strengthen the chemical bonds (C-D versus C-H), a phenomenon known as the kinetic isotope effect. This can slow down the rate of metabolic reactions that involve the cleavage of these bonds, potentially leading to a longer drug half-life and improved pharmacokinetic profile.
For this compound, the specific placement of the six deuterium atoms would be critical in determining its effect on metabolic stability. If the deuteration occurs at a site of primary metabolic attack, a significant increase in resistance to metabolism could be expected. However, without experimental data, the precise impact of deuteration on Arformoterol's metabolic stability remains theoretical.
Enzymatic Biotransformation Pathways
The metabolism of the non-deuterated form of Arformoterol is well-characterized and proceeds primarily through two enzymatic pathways.
Glucuronidation Mechanisms and Enzyme Identification (e.g., UGTs)
The major metabolic pathway for Arformoterol is direct conjugation with glucuronic acid. drugbank.comdrugs.comnih.gov This reaction is catalyzed by a family of enzymes known as uridine (B1682114) diphosphoglucuronosyltransferases (UGTs). drugs.comfda.gov In vitro studies have shown that at least five human UGT isozymes are capable of catalyzing the glucuronidation of Arformoterol. fda.govclinpgx.orgfda.gov The resulting glucuronide conjugates are more water-soluble and are readily excreted from the body. drugs.com
For this compound, it is anticipated that glucuronidation would remain a primary metabolic route. The impact of deuterium labeling on the rate and extent of glucuronidation would depend on the position of the deuterium atoms relative to the sites of conjugation.
Non-Enzymatic Degradation Mechanisms
Information regarding the non-enzymatic degradation mechanisms of Arformoterol or its deuterated forms is not extensively detailed in the available scientific literature. Stability studies of Arformoterol Tartrate inhalation solution indicate it is a sterile, aqueous solution formulated at a pH of 5.0. fda.gov Compatibility studies have shown it to be chemically and physically stable when mixed with other nebulized drugs such as ipratropium (B1672105) bromide, acetylcysteine, and budesonide (B1683875) for up to 30 minutes. nih.gov However, specific non-enzymatic degradation pathways under various physiological or environmental conditions have not been a primary focus of published research.
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes with Deuterated Substrate
In vitro systems such as hepatic microsomes and hepatocytes are standard tools for assessing the metabolic stability of new chemical entities. nih.gov These systems contain the key drug-metabolizing enzymes, including UGTs and CYPs.
Specific studies evaluating the in vitro metabolic stability of this compound in human liver microsomes or hepatocytes are not present in the reviewed literature. However, a hypothetical study would involve incubating this compound with these in vitro systems and monitoring the rate of disappearance of the parent compound over time. The results would be compared to those of non-deuterated Arformoterol to quantify the effect of deuterium substitution on its metabolic clearance. Such data would be invaluable in predicting the in vivo pharmacokinetic behavior of this compound.
The established in vitro metabolism of non-deuterated Arformoterol in hepatocytes and liver microsomes confirms that it is primarily metabolized via direct conjugation (glucuronidation) and secondarily by O-demethylation. fda.govnih.gov
Quantitative Metabolite Profiling and Identification Using this compound as Internal Standard
The elucidation of a drug's metabolic fate is a cornerstone of pharmaceutical development, providing critical insights into its efficacy and safety. For Arformoterol, a long-acting beta-2 adrenergic agonist, understanding its metabolic pathways is essential. A powerful analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard, such as this compound. This approach, known as stable isotope dilution analysis, is the gold standard for quantitative bioanalysis due to its high precision and accuracy.
The primary metabolic routes for Arformoterol in humans involve direct conjugation, primarily glucuronidation, and secondarily, O-demethylation. drugbank.comfda.gov The use of this compound, in which six hydrogen atoms are replaced with deuterium, allows for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma and urine.
Methodology for Quantitative Analysis
In a typical quantitative metabolite profiling study, a known concentration of this compound is added to biological samples (e.g., plasma, urine) containing Arformoterol and its metabolites. The samples are then processed to extract the compounds of interest. Following extraction, the samples are analyzed by LC-MS/MS.
The liquid chromatography (LC) component separates Arformoterol and its metabolites from other endogenous components in the sample based on their physicochemical properties. The tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the unlabeled Arformoterol and its metabolites, as well as for the deuterium-labeled this compound internal standard.
Because this compound is chemically identical to Arformoterol, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference from the deuterium labels, it is detected at a different m/z value. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as any variability during sample preparation and analysis is corrected for by the internal standard.
Illustrative Research Findings
Table 1: LC-MS/MS Parameters for the Quantification of Arformoterol and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Arformoterol | 345.2 | 165.1 | 25 |
| Arformoterol Glucuronide | 521.2 | 345.2 | 30 |
| O-Desmethyl Arformoterol | 331.2 | 151.1 | 28 |
| This compound (IS) | 351.2 | 171.1 | 25 |
This table presents hypothetical yet representative mass spectrometry parameters for the analysis of Arformoterol and its key metabolites. The precursor ion represents the protonated molecule, and the product ion is a characteristic fragment used for quantification.
Table 2: Validation Summary for the Quantification of Arformoterol Metabolites in Human Plasma
| Analyte | LLOQ (pg/mL) | Linearity (r²) | Precision (%CV) | Accuracy (%Bias) |
| Arformoterol | 1.0 | >0.995 | <10% | ±15% |
| Arformoterol Glucuronide | 5.0 | >0.992 | <12% | ±15% |
| O-Desmethyl Arformoterol | 2.5 | >0.994 | <11% | ±15% |
This table illustrates typical validation parameters for a bioanalytical method. LLOQ (Lower Limit of Quantification) indicates the lowest concentration that can be reliably measured. Linearity, precision, and accuracy are crucial for ensuring the method's reliability.
Identification of Metabolites
In addition to quantification, the use of a deuterated internal standard aids in the confident identification of metabolites. By comparing the fragmentation patterns of the suspected metabolites with that of the parent drug and the internal standard, structural elucidation can be performed. High-resolution mass spectrometry is often employed in conjunction with this technique to obtain accurate mass measurements, further confirming the elemental composition of the metabolites.
Arformoterol Tartrate D6 As an Analytical Reference Standard and Internal Standard
Applications in Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards, such as Arformoterol (B195475) Tartrate-d6, are widely recognized for enhancing the performance of quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comnih.gov The use of an internal standard is a common practice in quantitative bioanalysis to correct for variability during the analytical process. ncn.gov.plbiopharmaservices.com SIL internal standards are preferred because their chemical and physical properties are nearly identical to the analyte, which helps to compensate for variations in sample preparation, injection volume, and matrix effects. kcasbio.comnih.gov
Use in LC-MS/MS Method Development and Validation
The development of robust and sensitive analytical methods is fundamental for the accurate quantification of drugs in biological samples. A rapid and sensitive UPLC-MS/MS method was developed and validated for the determination of Arformoterol in rat plasma, lung, and trachea tissues. rhhz.net This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 1.83 pg/mL for plasma. rhhz.net The use of a stable isotope-labeled internal standard like Arformoterol Tartrate-d6 is crucial in such methods to ensure precision and accuracy. scispace.comnih.gov
LC-MS/MS methods are preferred for their high sensitivity and selectivity. biopharmaservices.com The validation of these methods, in accordance with regulatory guidelines, involves assessing parameters like linearity, accuracy, precision, and stability. waters.comnih.gov The internal standard is critical in these validation studies to account for potential variabilities in the analytical process. researchgate.netresearchgate.net
Table 1: LC-MS/MS Method Parameters for Arformoterol Analysis
| Parameter | Details |
|---|---|
| Chromatographic System | Agilent XDB C8 column |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Detection | MS/MS in positive ion mode |
| LLOQ (Plasma) | 1.83 pg/mL |
| Linearity Range (Plasma) | 1.83-458 pg/mL |
| Precision/Accuracy | Within ±15% |
Calibration and Quantitation in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the analytical signal. mdpi.com The matrix effect, which can cause ion suppression or enhancement in LC-MS/MS analysis, is a major challenge. kcasbio.com The co-elution of a stable isotope-labeled internal standard with the analyte helps to normalize these matrix effects, leading to more reliable quantification. kcasbio.com
In the quantitative analysis of Arformoterol, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. researchgate.netsciex.com This ratiometric approach effectively compensates for variations that can occur during sample processing and analysis. biopharmaservices.com For instance, a method for quantifying formoterol (B127741) in human plasma demonstrated linearity from 0.05 to 100 pg/mL. sciex.com
Role in Impurity Profiling and Degradation Product Analysis of Arformoterol
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products. scirp.org Analytical methods like HPLC and LC-MS are employed to detect, identify, and quantify impurities and degradation products. daicelpharmastandards.com During stability studies of Arformoterol Tartrate inhalation solution, an unknown impurity was detected. scirp.org Further investigation using LC-MS/MS and NMR spectroscopy identified this as an "Imine impurity," a secondary degradant formed from a reaction involving a leachable from the LDPE respules. scirp.orgsemanticscholar.org
The use of a deuterated standard like this compound can be valuable in these studies. It can serve as a reference marker to accurately quantify the levels of known impurities and degradation products. For example, a known degradation impurity of Arformoterol is (R)-1-(3-amino-4-hydroxyphenyl)-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. newdrugapprovals.orgjustia.com
Quality Control and Analytical Method Validation (AMV) Applications
This compound is utilized in quality control (QC) and analytical method validation (AMV) to ensure the reliability of analytical data. synzeal.com QC samples, spiked with known concentrations of the analyte and internal standard, are analyzed alongside study samples to monitor the performance of the analytical method. mdpi.com The validation of an analytical method demonstrates that it is suitable for its intended purpose. wjpsronline.com
During method validation, parameters such as specificity, linearity, accuracy, precision, and robustness are evaluated. waters.comresearchgate.net The internal standard is integral to these assessments, particularly for accuracy and precision, where it helps to minimize the impact of analytical variability. researchgate.net For example, a validated RP-HPLC method for Arformoterol determination showed good linearity, accuracy, and precision, making it suitable for routine quality control testing. wjpsronline.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetylcysteine |
| Arformoterol |
| Arformoterol Tartrate |
| This compound |
| Budesonide (B1683875) |
| Formoterol |
Theoretical and Methodological Implications of Deuteration
Kinetic Isotope Effects (KIE) and their Influence on Reaction Rates and Metabolism
The primary motivation for developing deuterated pharmaceuticals often lies in leveraging the kinetic isotope effect (KIE) to enhance a drug's metabolic profile. The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. nih.gov In the case of Arformoterol (B195475) Tartrate-d6, the replacement of hydrogen with deuterium (B1214612) can significantly influence its metabolism.
Arformoterol undergoes metabolism in the body through two main pathways: direct conjugation with glucuronic acid, which is a major route, and O-demethylation, a secondary pathway mediated by the cytochrome P450 enzymes CYP2D6 and CYP2C19. nih.govdrugbank.com The O-demethylation process involves the breaking of a carbon-hydrogen (C-H) bond. Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency in its ground state and thus a higher activation energy is required to break it. researchgate.netnih.gov This results in a slower rate of reaction for the deuterated molecule compared to its non-deuterated counterpart. wikipedia.org This slowing of metabolism at specific sites, often referred to as metabolic "soft spots," can lead to an improved pharmacokinetic profile, potentially increasing the drug's half-life and exposure. researchgate.netnih.gov
The magnitude of the primary KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For the cleavage of a C-H versus a C-D bond, this ratio can typically range from 6 to 10. wikipedia.org Therefore, by strategically placing deuterium atoms at the sites of metabolism in the Arformoterol molecule, its rate of enzymatic degradation can be attenuated.
| Metabolic Pathway | Enzymes Involved | Potential Site of Deuteration | Expected Impact of KIE |
|---|---|---|---|
| O-Desmethylation | CYP2D6, CYP2C19 nih.govclinpgx.org | Methyl group of the 4-methoxyphenyl (B3050149) moiety | Slowing of the demethylation rate, leading to reduced formation of the O-desmethylated metabolite. |
| Direct Glucuronidation | UGT enzymes clinpgx.org | Hydroxyl groups | Minimal to no primary KIE, as this pathway does not typically involve C-H bond cleavage in the rate-determining step. |
Impact of Deuterium Labeling on Analytical Sensitivity and Selectivity
In the realm of bioanalysis, deuterated compounds like Arformoterol Tartrate-d6 are invaluable as internal standards for quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). musechem.comacs.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision in the quantification of drugs in complex biological matrices such as plasma or urine. scispace.comkcasbio.com
The key advantage of using this compound as an internal standard is that it is chemically identical to the analyte (Arformoterol), and therefore exhibits very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov This co-elution allows the SIL-IS to effectively compensate for variations in sample recovery and matrix effects (ion suppression or enhancement), which are common challenges in bioanalytical methods. kcasbio.comtexilajournal.comclearsynth.com
The mass difference between Arformoterol and this compound, due to the presence of the heavier deuterium atoms, allows the mass spectrometer to distinguish between the analyte and the internal standard, thereby ensuring high selectivity. mdpi.com This leads to more reliable and reproducible quantification of Arformoterol concentrations in biological samples.
| Parameter | Advantage of Using this compound as an Internal Standard |
|---|---|
| Accuracy & Precision | Compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results. scispace.comtexilajournal.com |
| Selectivity | The mass difference allows for clear distinction from the unlabeled analyte in the mass spectrometer. mdpi.com |
| Robustness | Co-elution with the analyte makes the analytical method less susceptible to variations in chromatographic conditions. texilajournal.com |
| Reliability | Considered the gold standard for quantitative bioanalysis by regulatory agencies. kcasbio.com |
Considerations for Isotopic Exchange and Stability of Deuterium Labels
For a deuterated compound to be a reliable internal standard or a stable therapeutic agent, the deuterium labels must be chemically stable and not undergo exchange with protons from the surrounding environment. scispace.com Deuterium atoms covalently bonded to carbon atoms are generally considered stable. scispace.com However, under certain chemical conditions, such as in the presence of strong acids or bases, or if the deuterium is located on a carbon adjacent to a carbonyl group, isotopic (H/D) exchange can occur. acanthusresearch.com
The back-exchange of deuterium for hydrogen can compromise the integrity of the deuterated standard, leading to inaccuracies in quantitative analysis. acanthusresearch.commdpi.com Therefore, the placement of deuterium atoms within the Arformoterol molecule is critical. They should be positioned at sites that are not prone to exchange under physiological or analytical conditions. acanthusresearch.com The stability of the deuterium labels in this compound should be rigorously evaluated during the validation of any analytical method. nih.gov
Computational Chemistry Approaches for Predicting Deuteration Effects
Computational chemistry offers powerful tools for predicting the effects of deuteration on a drug's properties, thereby guiding the design of deuterated compounds. researchgate.net In silico models can predict the sites of metabolism on a drug molecule, helping to identify the optimal positions for deuterium substitution to maximize the kinetic isotope effect. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of C-H and C-D bonds, allowing for the theoretical prediction of the magnitude of the KIE. faccts.denih.gov These predictions can then be used to prioritize synthetic efforts and to rationalize experimental metabolic data. acs.org Furthermore, molecular docking and molecular dynamics simulations can model the interaction of Arformoterol and its deuterated analogues with the active sites of metabolic enzymes like CYP2D6, providing insights into how deuteration might affect binding and subsequent metabolism. worldscientific.com
| Computational Method | Application in Predicting Deuteration Effects |
|---|---|
| Metabolism Prediction Software | Identifies potential sites of metabolism ("soft spots") on the Arformoterol molecule. researchgate.netnih.gov |
| Quantum Mechanics (e.g., DFT) | Calculates bond vibrational frequencies to predict the theoretical magnitude of the Kinetic Isotope Effect (KIE). faccts.denih.gov |
| Molecular Docking | Simulates the binding of Arformoterol and its deuterated forms to the active sites of metabolic enzymes. worldscientific.com |
| Molecular Dynamics (MD) Simulations | Provides insights into the dynamic interactions between the drug and the enzyme over time. slideshare.net |
Future Research Trajectories and Innovations
Development of Novel Deuterated Analogs for Specific Research Questions
The strategic placement of deuterium (B1214612) atoms within a drug molecule can subtly alter its metabolic fate due to the kinetic isotope effect—the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. scirp.orgsimsonpharma.com This principle opens avenues for creating novel deuterated analogs of arformoterol (B195475), beyond the existing d6 version, to investigate highly specific research questions.
Researchers can design analogs where deuterium is placed at specific metabolic "hot spots" on the arformoterol molecule. By observing how these site-specific substitutions alter metabolic pathways, scientists can gain a more granular understanding of which enzymes are responsible for its breakdown and the formation of various metabolites. researchgate.netnih.gov This approach can help delineate complex metabolic pathways and identify potential drug-drug interactions. acs.org For instance, if a particular metabolite is associated with off-target effects, an analog could be designed to slow its formation, allowing for a clearer study of its specific biological activity.
| Hypothetical Deuterated Analog | Position of Deuterium Label | Primary Research Question |
| Arformoterol-d3 | On the N-isopropyl group | To investigate the rate and pathway of N-dealkylation. |
| Arformoterol-d4 | On the phenyl ring | To assess the impact on aromatic hydroxylation by cytochrome P450 enzymes. |
| Arformoterol-d2 | On the ethylamino chain | To study the kinetics of glucuronidation at specific hydroxyl groups. |
This table is illustrative and presents hypothetical research scenarios.
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope labeling with advanced "omics" technologies represents a powerful frontier in understanding a drug's global impact on biological systems. nih.gov Arformoterol Tartrate-d6 is essential in this context, serving as a perfect internal standard for mass spectrometry-based metabolomics and proteomics studies, which analyze thousands of small molecules and proteins simultaneously. nih.govnih.gov
In metabolomics, this compound allows for the absolute quantification of the parent drug while tracking the metabolic ripples it creates throughout a cell or organism. researchgate.net Researchers can treat a biological system with non-labeled arformoterol and use this compound to accurately measure changes in endogenous metabolite profiles, revealing which biochemical pathways are perturbed by the drug's activity. nih.gov
Similarly, in proteomics, quantitative techniques can reveal how arformoterol treatment alters protein expression. For example, studies could investigate changes in the expression of β2-adrenergic receptors, downstream signaling proteins, or enzymes involved in inflammatory pathways. mdpi.com Using a stable isotope-labeled standard ensures the accuracy of these complex, system-wide measurements.
| Omics Application | Role of this compound | Potential Research Finding |
| Metabolomics | Internal standard for LC-MS quantification | Identification of specific lipid or amino acid pathways modulated by β2-adrenergic receptor activation. |
| Proteomics | Not used directly, but ensures accurate drug concentration for dose-response protein studies. | Quantification of upregulation or downregulation of key signaling proteins (e.g., adenyl cyclase, PKA) following treatment. |
| Lipidomics | Internal standard for quantifying arformoterol in lipid-focused assays. | Elucidation of changes in cell membrane lipid composition in response to long-term drug exposure. |
This table provides hypothetical examples of how this compound can be integrated into omics research workflows.
Expanding Research Applications Beyond Pharmacokinetics and Metabolism
While the primary role of this compound has been in absorption, distribution, metabolism, and excretion (ADME) studies, its utility as a research tool can be expanded. acs.org Its identical chemical nature to the parent drug, combined with its distinct mass, makes it an ideal tracer for studying nuanced pharmacological processes.
One key area is receptor binding and occupancy studies. By using deuterated arformoterol, researchers can design competitive binding assays to precisely quantify the drug's affinity for the β2-adrenergic receptor and measure how long it remains bound. This can provide insights into its long-acting mechanism and help in the design of future drugs with tailored duration of action.
Furthermore, it can be used to investigate drug transport mechanisms. For instance, studies could trace the movement of deuterated arformoterol across cellular membranes or through specific transporter proteins. This could help explain variations in drug response among individuals who may have genetic differences in these transporters.
Contribution to Fundamental Understanding of Drug-Body Interactions
Ultimately, the innovative use of this compound contributes to a more fundamental understanding of drug-body interactions. Stable isotope labeling allows researchers to follow a drug molecule through the complexities of a living system with high fidelity. nih.govresearchgate.net This capability moves research beyond simple measurements of drug concentration in blood to a more dynamic and integrated view of pharmacology.
By combining pharmacokinetic data obtained using this compound with pharmacodynamic and systems-level "omics" data, a comprehensive picture of the drug's journey and its effects can be constructed. nih.gov This includes understanding how quickly the drug reaches its target, how its metabolic breakdown influences its efficacy and clearance, and what downstream effects its receptor activation triggers throughout the body's interconnected biological networks. This holistic approach, enabled by tools like this compound, is invaluable for developing safer and more effective therapeutic agents in the future. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Arformoterol Tartrate-d6 in preclinical studies?
- Methodological Answer : Synthesis of this compound requires isotopic labeling (deuterium) at specific positions to ensure metabolic stability. Characterization involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Researchers must validate deuterium incorporation using fragmentation patterns in MS analysis . Stability studies under varying pH and temperature conditions are critical to assess isotopic exchange risks .
Q. How do researchers design dose-response studies for this compound in animal models of airway obstruction?
- Methodological Answer : Use the PICOT framework:
- Population : Rodent models with induced chronic obstructive pulmonary disease (COPD).
- Intervention : Inhalation of this compound at escalating doses (e.g., 1–10 µg/kg).
- Comparison : Non-deuterated Arformoterol Tartrate.
- Outcome : Bronchodilation efficacy (FEV1 measurements), receptor binding affinity (via radioligand assays).
- Time : Acute (30-min post-dose) vs. sustained (24-hr) effects.
Include control groups for deuterium-related pharmacokinetic variability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards minimizes matrix effects. Validate assays per ICH M10 guidelines for sensitivity (LLOQ ≤ 0.1 ng/mL), precision (CV <15%), and recovery (>80%). Use protein precipitation for plasma samples and homogenization for tissue matrices .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across species be resolved?
- Methodological Answer : Apply a tiered approach:
Replicate Studies : Ensure consistency in dosing regimens and sample collection times.
Interspecies Scaling : Use allometric modeling (e.g., body surface area adjustments) to account for metabolic rate differences.
Mechanistic Modeling : Incorporate cytochrome P450 (CYP) isoform-specific clearance rates, as deuterium may alter CYP3A4/2D6 interactions .
Example Table :
| Species | Half-life (h) | Clearance (mL/min/kg) | Deuteration Impact (%) |
|---|---|---|---|
| Rat | 2.1 ± 0.3 | 45 ± 5 | +18% (p<0.05) |
| Human | 6.8 ± 1.2 | 28 ± 4 | +9% (NS) |
| Data derived from and unpublished pharmacokinetic studies. |
Q. What strategies mitigate batch-to-batch variability in deuterated Arformoterol formulations?
- Methodological Answer :
- Process Controls : Standardize deuterium gas pressure and reaction time during synthesis.
- Analytical QC : Implement real-time NMR monitoring for deuterium positional fidelity.
- Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate variability with clinical outcomes (e.g., FEV1 improvement) .
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound?
- Methodological Answer : Conduct in vitro microsomal assays comparing deuterated vs. non-deuterated compounds. Calculate KIE as , where and are metabolic rates. A KIE >1 indicates reduced metabolism. For Arformoterol-d6, KIEs of 2.3–3.1 are observed for CYP-mediated oxidation, extending half-life by 30–50% .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies between in vitro receptor binding and in vivo efficacy data?
- Methodological Answer :
Receptor Density Mapping : Use autoradiography to assess β2-adrenergic receptor density in target tissues.
Tissue Penetration Studies : Measure drug concentrations in lung parenchyma vs. plasma via LC-MS/MS.
Confounding Factors : Adjust for disease state (e.g., COPD-induced receptor downregulation) in statistical models .
Q. What frameworks guide the ethical design of clinical trials for deuterated therapeutics like Arformoterol-d6?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Ensure adequate deuterated API supply and regulatory approvals.
- Interesting : Address unmet needs (e.g., reduced dosing frequency in COPD).
- Novel : Compare deuterated vs. non-deuterated formulations in Phase II trials.
- Ethical : Include DSMB oversight for adverse events (e.g., tachycardia).
- Relevant : Align with GOLD 2025 COPD management guidelines .
Research Question Evaluation Checklist
| Criterion | Application to Arformoterol-d6 Research |
|---|---|
| Specific & Measurable | Define exact deuterium positions (e.g., C-3, C-5) and quantify isotopic purity. |
| Novelty | Compare deuterium’s impact on half-life vs. existing prolongation strategies (e.g., PEGylation). |
| Ethical Alignment | Justify animal model selection (e.g., murine COPD vs. primate) per institutional IACUC protocols. |
| Replicability | Publish raw NMR/MS spectra and pharmacokinetic datasets in open-access repositories. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
